2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
Overview
Description
“2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol” is a chemical compound with the molecular formula C5H7BrN2O . It has a molecular weight of 191.02600 . The compound is a solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring substituted with a bromine atom at the 4-position and an ethanol group at the 2-position .Physical And Chemical Properties Analysis
The compound has a density of 1.743g/cm3 and a boiling point of 299.235ºC at 760 mmHg . The flash point is 134.773ºC . The compound is a solid .Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds related to 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol exhibit significant antimicrobial activities. For instance, a study by Sherkar and Bhandarkar (2015) reported the synthesis of pyrazolines with antimicrobial activities, highlighting the potential of these compounds in addressing microbial resistance (Sherkar & Bhandarkar, 2015). Similarly, Pundeer et al. (2013) explored the synthesis of bipyrazolyl derivatives, which demonstrated notable antibacterial and antifungal properties (Pundeer et al., 2013).
Photophysical Properties
The photophysical properties of pyrazole derivatives have been a subject of interest. Vetokhina et al. (2012) conducted a study on various pyrazolines, revealing their unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. This characteristic is essential for applications in luminescent materials and photonics (Vetokhina et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
The application of pyrazole derivatives in OLEDs has been explored. Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, demonstrating their use in OLEDs with high efficiency and stable chromaticity. This points to the potential of pyrazole derivatives in advanced display technologies (Huang et al., 2013).
Antifungal and Antiviral Activities
The title compound and its derivatives have shown promise in antifungal and antiviral applications. A study by Li et al. (2015) synthesized a pyrazole derivative with significant antiviral and fungicidal activities, particularly against tobacco mosaic virus, showcasing the compound's potential in agricultural and pharmaceutical applications (Li et al., 2015).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKVONNYXJUSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268756 | |
Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877401-11-1 | |
Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877401-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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